molecular formula C17H21F3N2O2 B12227453 1-(Oxolan-3-yl)-4-[3-(trifluoromethyl)benzoyl]-1,4-diazepane

1-(Oxolan-3-yl)-4-[3-(trifluoromethyl)benzoyl]-1,4-diazepane

Cat. No.: B12227453
M. Wt: 342.36 g/mol
InChI Key: WOWFFVUGINYLOG-UHFFFAOYSA-N
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Description

1-(Oxolan-3-yl)-4-[3-(trifluoromethyl)benzoyl]-1,4-diazepane is a synthetic organic compound characterized by the presence of an oxolane ring, a trifluoromethyl group, and a diazepane ring

Preparation Methods

The synthesis of 1-(Oxolan-3-yl)-4-[3-(trifluoromethyl)benzoyl]-1,4-diazepane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and scalability. For example, the use of continuous flow reactors and high-throughput screening can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

1-(Oxolan-3-yl)-4-[3-(trifluoromethyl)benzoyl]-1,4-diazepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions .

Scientific Research Applications

1-(Oxolan-3-yl)-4-[3-(trifluoromethyl)benzoyl]-1,4-diazepane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Oxolan-3-yl)-4-[3-(trifluoromethyl)benzoyl]-1,4-diazepane involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(Oxolan-3-yl)-4-[3-(trifluoromethyl)benzoyl]-1,4-diazepane can be compared with other similar compounds, such as:

    1-(Oxolan-3-yl)-4-[3-(trifluoromethyl)phenyl]-1,4-diazepane: This compound has a similar structure but lacks the benzoyl group, resulting in different chemical and biological properties.

    1-(Oxolan-3-yl)-4-[3-(trifluoromethyl)benzoyl]-1,4-piperazine: This compound has a piperazine ring instead of a diazepane ring, leading to variations in its reactivity and applications.

    1-(Oxolan-3-yl)-4-[3-(trifluoromethyl)benzoyl]-1,4-oxazepane:

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H21F3N2O2

Molecular Weight

342.36 g/mol

IUPAC Name

[4-(oxolan-3-yl)-1,4-diazepan-1-yl]-[3-(trifluoromethyl)phenyl]methanone

InChI

InChI=1S/C17H21F3N2O2/c18-17(19,20)14-4-1-3-13(11-14)16(23)22-7-2-6-21(8-9-22)15-5-10-24-12-15/h1,3-4,11,15H,2,5-10,12H2

InChI Key

WOWFFVUGINYLOG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN(C1)C(=O)C2=CC(=CC=C2)C(F)(F)F)C3CCOC3

Origin of Product

United States

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